VDM11 -

VDM11

Catalog Number: EVT-8325042
CAS Number:
Molecular Formula: C27H39NO2
Molecular Weight: 409.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

VDM11 can be synthesized through a multi-step chemical process involving the reaction of arachidonoyl chloride with specific amines. The synthesis typically occurs in a solvent such as dimethylformamide, where the reactants are combined under controlled conditions to yield the final product. The detailed synthetic route includes:

  1. Preparation of Arachidonoyl Chloride: This involves chlorination of arachidonic acid.
  2. Reaction with Amines: The arachidonoyl chloride is reacted with chosen amines to form VDM11.
  3. Purification: The product is purified using techniques such as chromatography to obtain a high-purity compound suitable for biological testing.

The synthesis has been optimized to ensure high yields and purity, facilitating further pharmacological studies .

Molecular Structure Analysis

Structure and Data

VDM11's molecular structure is characterized by its unique arrangement of atoms that enables its function as an anandamide transport inhibitor. The chemical formula for VDM11 is C23H31N3O2, and it features a complex structure with multiple functional groups that interact with cannabinoid receptors.

  • Molecular Weight: Approximately 365.52 g/mol
  • Structural Features: The compound contains a long hydrophobic tail derived from arachidonic acid, which is crucial for its interaction with the lipid bilayer and binding sites of transport proteins.

The three-dimensional conformation of VDM11 allows it to effectively inhibit the transport of anandamide across cell membranes, thus increasing its bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

VDM11 primarily functions through competitive inhibition of the anandamide transporter. This action leads to increased levels of anandamide in the synaptic cleft, enhancing its signaling effects. Key reactions include:

  1. Inhibition of Anandamide Reuptake: VDM11 binds to the transporter proteins responsible for reuptake, blocking their function.
  2. Interaction with Enzymes: It has been shown to inhibit fatty acid amide hydrolase, further contributing to elevated anandamide levels .

These reactions have significant implications for neuropharmacology, particularly in understanding how modulation of endocannabinoids can affect behavior and physiological responses.

Mechanism of Action

Process and Data

The mechanism by which VDM11 exerts its effects involves several pathways:

  1. Inhibition of Anandamide Transport: By blocking the reuptake mechanism, VDM11 increases extracellular concentrations of anandamide.
  2. Activation of Cannabinoid Receptors: Elevated levels of anandamide enhance activation of cannabinoid receptors, particularly CB1 and CB2, leading to various physiological responses.
  3. Neuroprotective Effects: Studies suggest that VDM11 may attenuate neuroinflammation and provide protection against neurodegenerative processes by modulating endocannabinoid signaling pathways .

Experimental data indicate that VDM11 influences behaviors associated with anxiety and stress responses in animal models, showcasing its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VDM11 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for determining appropriate storage conditions and formulations for potential therapeutic applications .

Applications

Scientific Uses

VDM11 has garnered interest in various scientific fields due to its role as an anandamide reuptake inhibitor:

  • Neuroscience Research: It is used to study the endocannabinoid system's role in neuropsychiatric disorders such as anxiety and depression.
  • Pharmacological Studies: VDM11 serves as a tool compound for investigating cannabinoid receptor interactions and signaling pathways.
  • Potential Therapeutic Applications: Its ability to modulate endocannabinoid levels makes it a candidate for developing treatments for conditions like chronic pain, inflammation, and mood disorders .
Mechanistic Insights into Anandamide Reuptake Inhibition

Role of VDM11 in Modulating Endocannabinoid System Signaling

VDM11 (N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide) functions as a selective anandamide reuptake inhibitor, enhancing endocannabinoid tone by prolonging synaptic and extrasynaptic anandamide availability. By inhibiting cellular anandamide uptake, VDM11 potentiates endogenous cannabinoid receptor activation without direct receptor agonism. This mechanism modulates diverse physiological processes, including neuroinflammation and emotional behavior. In lipopolysaccharide-induced depression models, VDM11 administration significantly reduced hippocampal levels of proinflammatory cytokines (tumor necrosis factor-α, interleukin-1β, interleukin-6) and glial activation markers (glial fibrillary acidic protein, cluster of differentiation 11b), indicating anti-inflammatory effects mediated through enhanced endocannabinoid signaling [1]. Network pharmacology analyses identified 47 depression-related genes targeted by VDM11, with protein-protein interaction mapping revealing top hub genes (mitogen-activated protein kinase 3, tumor necrosis factor, interleukin-1 beta, interleukin-6, peroxisome proliferator-activated receptor gamma, mitogen-activated protein kinase 1, cannabinoid receptor 1, mechanistic target of rapamycin, nuclear receptor subfamily 3 group C member 1, insulin like growth factor 1 receptor) enriched in inflammation and neuroplasticity pathways [1]. Paradoxically, VDM11 exhibits context-dependent behavioral effects: it reduces social play in adolescent rats while increasing social exploration, suggesting nuanced neuromodulatory outcomes [2].

Table 1: VDM11 Modulation of Endocannabinoid System Signaling Pathways

Biological ProcessObserved Effect of VDM11Key Molecular Targets
Neuroinflammation↓ Proinflammatory cytokines (tumor necrosis factor-α, interleukin-1β, interleukin-6)Tumor necrosis factor, interleukin-1 beta, interleukin-6 [1]
Synaptic PlasticityModulated retrograde signalingMitogen-activated protein kinase 3, mitogen-activated protein kinase 1 [1]
Reward Processing↓ Neural encoding of reward cuesCannabinoid receptor 1, dopamine receptors [3]
Emotional RegulationAntidepressant-like effectsCannabinoid receptor 1, peroxisome proliferator-activated receptor gamma [1] [4]

Molecular Interactions with Anandamide Transporters

VDM11 competitively inhibits anandamide membrane transport by binding putative anandamide transporters, thereby blocking facilitated cellular uptake. While the exact molecular identity of anandamide transporters remains debated, VDM11 exhibits high-affinity interactions with membrane components responsible for anandamide internalization. Kinetic studies demonstrate that VDM11 reduces the maximum transport velocity (V~max~) of anandamide without altering its Michaelis constant (K~m~), consistent with non-competitive inhibition [4]. Molecular docking analyses reveal favorable binding energies between VDM11 and transmembrane domains implicated in anandamide translocation, particularly involving lysine and aspartate residues critical for substrate recognition [8]. This interaction prevents intracellular anandamide sequestration, increasing extracellular ligand availability for receptor activation. In neuronal cultures, VDM11 pretreatment (10 μM) prolongs cannabinoid receptor 1-mediated calcium signaling by >200% compared to controls, confirming functional transporter blockade [4]. VDM11's structural features—arachidonoyl chain and 4-hydroxyphenyl group—enable optimal insertion into lipid bilayers where it competes with anandamide for transporter binding pockets [8].

Substrate-Specific Inhibition of Fatty Acid Amide Hydrolase Activity

Unlike classical fatty acid amide hydrolase inhibitors, VDM11 does not directly inhibit fatty acid amide hydrolase enzymatic activity but indirectly modulates substrate availability. Biochemical assays confirm VDM11 (≤10 μM) reduces intracellular anandamide access to fatty acid amide hydrolase without altering the enzyme's intrinsic hydrolytic capacity [4]. This substrate-limiting mechanism distinguishes VDM11 from dual-action compounds (e.g., N-(4-hydroxyphenyl)-arachidonamide) that inhibit both transport and hydrolysis. Lipidomic analyses reveal VDM11 administration (10 mg/kg) elevates brain anandamide concentrations by 3.5-fold while causing minimal changes in palmitoylethanolamide and oleoylethanolamide levels, confirming selectivity for endocannabinoid transport over other fatty acid amide hydrolase substrates [4]. Molecular dynamics simulations show VDM11's hydroxylphenyl group forms hydrogen bonds with membrane phospholipids, positioning its arachidonoyl tail to sterically hinder anandamide translocation without interacting with fatty acid amide hydrolase's catalytic serine-serine-lysine triad [8]. This selective action preserves fatty acid amide hydrolase-mediated regulation of non-cannabinoid lipid mediators, providing pharmacological precision.

Impact on Synaptic Anandamide Levels and Retrograde Signaling

By inhibiting presynaptic anandamide reuptake, VDM11 enhances endocannabinoid-mediated retrograde synaptic plasticity. Microdialysis measurements demonstrate VDM11 administration (10 mg/kg intraperitoneal) elevates extracellular anandamide in the prefrontal cortex by 180 ± 22% within 40 minutes, facilitating sustained cannabinoid receptor 1 activation [1]. This increase potentiates depolarization-induced suppression of inhibition in hippocampal slices, prolonging GABAergic inhibition by 70% compared to vehicle controls [2]. In the nucleus accumbens, VDM11 (560 μg/kg intravenous) reduces neural encoding of reward-predictive cues and increases response latency for brain stimulation reward, indicating modulated dopamine-independent reward processing [3]. These effects involve differential modulation of endocannabinoid species: VDM11 preferentially elevates anandamide over 2-arachidonoylglycerol, potentially creating an imbalance that favors anandamide-mediated signaling through transient receptor potential vanilloid 1 or peroxisome proliferator-activated receptor gamma pathways in specific synapses [3] [9]. During inflammatory states, VDM11-enhanced anandamide signaling suppresses glutamatergic excitotoxicity through cannabinoid receptor 1-dependent inhibition of excessive neurotransmitter release, as evidenced by reduced hippocampal neuronal hyperexcitability in lipopolysaccharide-treated rats [1].

Table 2: Neurophysiological Effects of VDM11 on Retrograde Signaling

Neural ProcessExperimental SystemVDM11 EffectProposed Mechanism
Depolarization-induced suppression of inhibitionHippocampal slices↑ Duration (70% prolongation)Prolonged cannabinoid receptor 1 activation [2]
Reward cue encodingNucleus accumbens neurons↓ Neural firing to conditioned stimuliReduced dopamine-independent motivation [3]
Glutamatergic transmissionPrefrontal cortex in inflammation↓ Excessive excitatory postsynaptic currentsCannabinoid receptor 1-dependent presynaptic inhibition [1]
Neuroinflammatory signalingHippocampal microglia↓ Cluster of differentiation 11b expressionPeroxisome proliferator-activated receptor gamma-mediated anti-inflammation [1]

Properties

Product Name

VDM11

IUPAC Name

(5E,8E,11E,14E)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide

Molecular Formula

C27H39NO2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7+,11-10+,14-13+,17-16+

InChI Key

WUZWFRWVRHLXHZ-SHDWVJIKSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=C(C=C(C=C1)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.